N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite

Oligonucleotide Synthesis Solid-Phase Synthesis Phosphoramidite Chemistry

N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite (CAS 179479-02-8) is a highly specialized nucleoside phosphoramidite building block, distinguished by the concurrent presence of a 3'-O-methyl (3'-OMe) modification and a 2'-O-cyanoethyl (CED) protecting group on the adenosine ribose sugar. This monomer is designed for solid-phase oligonucleotide synthesis using standard phosphoramidite chemistry, enabling the site-specific incorporation of nuclease-resistant 3'-OMe linkages into RNA and chimeric oligonucleotide sequences.

Molecular Formula C48H54N7O8P
Molecular Weight 888.0 g/mol
Cat. No. B12941280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite
Molecular FormulaC48H54N7O8P
Molecular Weight888.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC
InChIInChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-43-42(59-7)40(62-47(43)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1
InChIKeyFVQVZAFXDJSVIC-PSVHYZMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N6-BZ-5'-O-DMTr-3'-O-Methyladenosine-2'-O-CED-Phosphoramidite: A Nucleoside Building Block for Precision Oligonucleotide Synthesis and Therapeutic Candidate Preparation


N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite (CAS 179479-02-8) is a highly specialized nucleoside phosphoramidite building block, distinguished by the concurrent presence of a 3'-O-methyl (3'-OMe) modification and a 2'-O-cyanoethyl (CED) protecting group on the adenosine ribose sugar . This monomer is designed for solid-phase oligonucleotide synthesis using standard phosphoramidite chemistry, enabling the site-specific incorporation of nuclease-resistant 3'-OMe linkages into RNA and chimeric oligonucleotide sequences [1].

Solid-phase oligonucleotide synthesis
Site-specific 3′-O-methyl incorporation
2′-O-CED protecting group for efficient coupling

The Critical Role of Dual 2'-O-CED and 3'-O-Methyl Modifications in N6-BZ-5'-O-DMTr-3'-O-Methyladenosine-2'-O-CED-Phosphoramidite


This compound cannot be substituted with simpler analogs (e.g., standard 2'-O-TBDMS, 2'-O-TOM, or 2'-O-methyl phosphoramidites) due to its unique dual-modification architecture. The 2'-O-CED protecting group is essential for achieving high coupling efficiency and stable solid-phase synthesis, while the 3'-O-methyl group confers critical nuclease resistance and altered hybridization properties to the final oligonucleotide [1][2]. A generic substitution would result in either the loss of nuclease resistance (if a standard 2'-OH monomer is used) or a different deprotection and stability profile (if a different 2'-O-protecting group is used), thereby compromising the biological function and manufacturability of the target oligonucleotide, particularly for therapeutic applications like RNase L agonists .

2′-O-CED vs. TBDMS/TOM
Alternative protecting groups may not directly substitute due to reported lower coupling efficiency and longer synthesis times.
3′-OMe vs. 2′-OH
Standard adenosine phosphoramidites lack the 3′-O-methyl group and cannot reproduce the nuclease resistance profile of the final oligonucleotide.
Dual-modification integrity
Using a single modification (only 2′-O-CED or only 3′-OMe) may shift stability, coupling behavior, and research model outcomes, limiting direct interchangeability.

Quantitative Differentiation of N6-BZ-5'-O-DMTr-3'-O-Methyladenosine-2'-O-CED-Phosphoramidite for Scientific Selection


High Coupling Efficiency of 2'-O-CED/CEM Protecting Group in RNA Synthesis

The 2'-O-CED (or closely related CEM) protecting group enables high coupling efficiency by minimizing steric hindrance during solid-phase synthesis. This is a key differentiator from bulkier protecting groups like TBDMS, which can impede coupling and limit the synthesis of long oligonucleotides [1]. The 2'-O-CEM group allows for synthesis with an efficiency and final purity comparable to DNA synthesis [2].

Coupling Efficiency
Class-level
Up to 99% within 3 min
Supports efficient long RNA synthesis workflows.
Based on 2′-O-CED/CEM class data; lab-specific coupling may vary.
Oligonucleotide Synthesis Solid-Phase Synthesis Phosphoramidite Chemistry

Post-Synthetic Conversion to 2'-O-Carbamoylmethyl for Enhanced RNA Duplex Stability

Oligonucleotides synthesized using 2'-O-cyanomethyl (CED) phosphoramidites undergo post-synthetic conversion to 2'-O-carbamoylmethyl derivatives under standard aqueous ammonia deprotection conditions [1]. This conversion results in a substantial increase in the melting temperature (Tm) of duplexes formed with complementary RNA, enhancing target affinity compared to unmodified RNA duplexes [1].

Duplex Stability
Class-level
Substantial Tm increase vs. unmodified RNA
May enhance target affinity in antisense and probe research.
Post-synthetic conversion to carbamoylmethyl required; value context-dependent.
Antisense Oligonucleotides RNA Therapeutics Duplex Stability

3'-O-Methyl Modification Confers Nuclease Resistance and Alters Enzyme Substrate Specificity

The 3'-O-methyl modification in oligonucleotides confers a specific resistance profile against nucleases, a property not shared by unmodified RNA or many other analogs [1]. Oligonucleotides containing 3'-O-methyl ribonucleosides are not substrates for RNase H and are not cleaved by nuclease S1, while showing only slight resistance to snake venom phosphodiesterase [1]. This contrasts with 2'-O-methyl RNA, which generally shows stronger nuclease resistance but can have different impacts on RNase H activity and duplex stability .

Nuclease Resistance Profile
Class-level
Not a substrate for RNase H or nuclease S1
Supports applications requiring RNase H avoidance.
Profile differs from 2′-OMe; verify in target assay system.
Nuclease Resistance Oligonucleotide Stability RNase H

Validated Utility in the Synthesis of Therapeutic RNase L Agonists

This specific phosphoramidite (N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED) has a documented application in the synthesis of RNase L agonists, which are investigational therapeutics targeting the 2-5A antiviral pathway [1]. This application leverages the compound's ability to introduce a 3'-O-methyladenosine unit into specific 2'-5'-linked oligoadenylate structures, a requirement not met by standard adenosine phosphoramidites (which would yield 2'-OH or 2'-protected RNA) or 2'-O-methyl phosphoramidites (which would introduce a different modification pattern).

RNase L Agonist Synthesis
Head-to-head
Enables precise 3′-OMe adenosine incorporation
Supports reproduction of published agonist syntheses.
Structural requirement for pathway-specific bioactivity; verify fidelity.
RNase L Agonist 2-5A Pathway Therapeutic Oligonucleotides

Optimal Application Scenarios for N6-BZ-5'-O-DMTr-3'-O-Methyladenosine-2'-O-CED-Phosphoramidite in Oligonucleotide Research and Development


Synthesis of Nuclease-Resistant Antisense Oligonucleotides and Aptamers

This building block is ideal for incorporating site-specific 3'-O-methyl modifications into antisense oligonucleotides or aptamers where resistance to RNase H and other nucleases is desired [1]. The 2'-O-CED group ensures efficient and high-yield synthesis, while the 3'-OMe group provides a distinct stability profile, making the resulting oligonucleotides suitable for in vitro and in vivo applications requiring extended half-life without triggering RNase H cleavage [1][2].

Development and Manufacturing of RNase L Agonist Therapeutics

This compound is a critical raw material for the synthesis of 2'-5'-linked oligoadenylate analogs that act as RNase L agonists [1]. It is essential for replicating published synthetic routes for these compounds, which are under investigation as antiviral and anticancer agents [2]. Its use ensures the correct stereochemistry and modification pattern required for potent RNase L activation, which is not achievable with standard or 2'-O-methyl phosphoramidites [2].

Synthesis of Long or Complex Oligoribonucleotides with Enhanced Hybridization Properties

The high coupling efficiency of the 2'-O-CED/CEM class of phosphoramidites makes this monomer well-suited for the synthesis of long (>50-mer) or structurally complex RNA sequences, including those with multiple 3'-OMe modifications [1]. The post-synthetic conversion to 2'-O-carbamoylmethyl enhances duplex stability (Tm) with target RNA, improving the performance of probes, siRNAs, and other RNA-based tools where strong, stable binding is critical [2].

Application
Selection Property
Validation Focus
Nuclease-resistant antisense/aptamer synthesis
3′-OMe nuclease resistance profile
RNase H avoidance validation
RNase L agonist research
Dual 2′-O-CED/3′-OMe modification
Published synthetic route fidelity
Long/complex RNA with enhanced hybridization
High coupling efficiency (CED class)
Duplex stability assessment
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